methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound you mentioned contains several structural components including a 3-methyl-1,2,4-oxadiazol-5-yl group , a carbamoyl group, and a 3,4-dihydroisoquinoline-2(1H)-carboxylate group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of your compound would be complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring, in particular, is known for its low aromaticity and the presence of the weak O–N bond .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For instance, a compound with a similar 1,2,4-oxadiazole group has a molecular weight of 123.11 .
Scientific Research Applications
New Synthesis Methods
A study by Hiebl et al. (1999) introduces a new synthesis method for methyl isoquinoline-3-carboxylates, starting from aromatic 1,2-dialdehydes. This method allows for the preparation of isoquinolines with electron-withdrawing groups on the benzene ring, showcasing the compound's utility in synthesizing complex isoquinolines (Hiebl et al., 1999).
Catalytic Applications
Khaligh's work (2014) on the synthesis of unsymmetrical polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst highlights the efficiency of this method in producing high yields over short reaction times. This study underscores the role of the compound in facilitating clean, simple, and efficient chemical reactions (Khaligh, 2014).
Chemical Transformations
Solovjova et al. (2009) describe the selective preparation of amino-1,5,6,10b-tetrahydroimidazo(2,1-a)isoquinolin-2(3H)-ones, demonstrating the compound's potential in creating bioisosteres of biologically active acetamides. This work illustrates the versatility of the compound in synthesizing novel structures with potential biological activity (Solovjova et al., 2009).
Biological Evaluation
Beck et al. (2014) explore the synthesis and biological evaluation of new indenoisoquinoline topoisomerase I inhibitors. Their work provides insights into the structural modifications that influence antiproliferative and inhibitory activities, showcasing the compound's relevance in the development of anticancer agents (Beck et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-18-13(24-19-10)9-17-15(21)14-12-6-4-3-5-11(12)7-8-20(14)16(22)23-2/h3-6,14H,7-9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRAJZXVLNAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3CCN2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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